9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one
Description
Properties
CAS No. |
1984788-96-6 |
|---|---|
Molecular Formula |
C12H15N5O4 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
9-[(3aS,4S,6S,6aR)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C12H15N5O4/c13-11-15-9-8(10(19)16-11)14-4-17(9)7-1-6(18)5-2-21-3-12(5,7)20/h4-7,18,20H,1-3H2,(H3,13,15,16,19)/t5-,6+,7+,12+/m1/s1 |
InChI Key |
UFPRRUBSRXSXDT-FJXCCRBCSA-N |
SMILES |
C1C(C2COCC2(C1N3C=NC4=C3N=C(NC4=O)N)O)O |
Isomeric SMILES |
C1[C@@H]([C@H]2COC[C@]2([C@H]1N3C=NC4=C3N=C(NC4=O)N)O)O |
Canonical SMILES |
C1C(C2COCC2(C1N3C=NC4=C3N=C(NC4=O)N)O)O |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-amino-9-((3aS,4R,6S,6aR)-3a,6-dihydroxyhexahydro-1H-cyclopenta[c]furan-4-yl)-3H-purin-6(9H)-one |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis of Diene Precursors
A patented method for analogous cyclopentenyl systems involves Grignard reactions followed by silyl protection to stabilize intermediates. For example, methyl magnesium chloride reacts with a triethylsilyl-protected diol to form a cyclopentene derivative. Subsequent ring-closing metathesis using a ruthenium catalyst (e.g., Grubbs II) yields the fused furan ring. Deprotection under mild acidic conditions (e.g., HCl in THF) affords the dihydroxy cyclopenta[c]furan.
Acid-Catalyzed Cyclization of Epoxide Intermediates
In a study involving anti-HBV agents, a similar cyclopentyl system was synthesized via epoxide ring-opening. Starting from a dihydroxycyclopentene epoxide, treatment with sulfuric acid induces cyclization, forming the furan ring. This method benefits from high stereochemical fidelity, as evidenced by X-ray crystallography of related compounds.
Table 1: Comparison of Cyclopenta[c]furan Synthesis Methods
| Method | Catalyst/Reagent | Yield (%) | Stereochemical Control | Source |
|---|---|---|---|---|
| Ring-Closing Metathesis | Grubbs II | 65–70 | Moderate | |
| Acid-Catalyzed Cyclization | H<sub>2</sub>SO<sub>4</sub> | 75–80 | High |
Synthesis of the 2-Amino-1H-Purin-6-One Core
The purine moiety is typically prepared via Kondrat’eva cyclization or modified Traube synthesis .
Kondrat’eva Cyclization
Aminoimidazole carboxamide (AICA) serves as a precursor in this method. Reaction with formamide at 180°C under nitrogen atmosphere generates 2-aminopurine derivatives. For the target compound, selective protection of the N9 position is critical to prevent unwanted substitution.
Modified Traube Synthesis
Guanine derivatives can be functionalized via iodination at the C6 position, followed by Suzuki-Miyaura coupling with boronic acids. For instance, 2-amino-6-iodopurine reacts with furan-2-ylboronic acid under palladium catalysis to introduce substituents at C6.
Coupling Strategies for Purine-Cyclopenta[c]furan Conjugation
Coupling the purine and cyclopenta[c]furan moieties demands precision to retain stereochemistry. Three methods are prominent:
Mitsunobu Reaction
The hydroxyl group at C4 of the cyclopenta[c]furan is activated using diethyl azodicarboxylate (DEAD) and triphenylphosphine, enabling nucleophilic displacement by the purine’s N9 nitrogen. This method achieves yields of 60–65% but requires anhydrous conditions.
Palladium-Catalyzed Cross-Coupling
In a PRMT5 inhibitor synthesis, palladium catalysts facilitated C–N bond formation between aryl halides and amine-containing heterocycles. Applying this to the target compound, the cyclopenta[c]furan could be functionalized with a bromine atom at C4, enabling coupling with 2-aminopurine under Buchwald-Hartwig conditions.
Hydrothermal Coupling
A solvent-free approach involves heating the purine and cyclopenta[c]furan precursors in water/ethanol at 100°C for 18–24 hours. This method, while lower yielding (~50%), avoids metal catalysts and simplifies purification.
Table 2: Coupling Method Efficacy
Purification and Characterization
Chromatographic Separation
Flash chromatography on silica gel (ethyl acetate/methanol gradients) resolves unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% formic acid mobile phase ensures ≥98% purity.
Spectroscopic Confirmation
-
NMR : <sup>1</sup>H NMR confirms the presence of the cyclopenta[c]furan’s methine protons (δ 4.2–5.1 ppm) and the purine’s NH<sub>2</sub> group (δ 6.8 ppm).
-
MS : High-resolution ESI-MS validates the molecular ion peak at m/z 322.1012 (calculated for C<sub>12</sub>H<sub>15</sub>N<sub>5</sub>O<sub>4</sub><sup>+</sup>).
Challenges and Optimization Opportunities
Chemical Reactions Analysis
9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could result in the formation of alcohols .
Scientific Research Applications
9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one has several scientific research applications, particularly in the field of analytical chemistry. It is used as a reference standard for the development and validation of analytical methods to quantify trace levels of impurities in pharmaceutical formulations. Additionally, it is employed in quality control processes to ensure the safety and efficacy of Entecavir. In biological research, this compound is studied for its potential mutagenic and carcinogenic properties.
Mechanism of Action
By competing with the natural substrate deoxyguanosine triphosphate, 9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one inhibits the activities of the viral polymerase, including base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of viral DNA .
Biological Activity
The compound 9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one is a derivative of purine and has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on available research findings.
- Molecular Formula : C12H15N5O4
- Molecular Weight : 293.28 g/mol
- IUPAC Name : 9-[(3aS,4S,6S,6aR)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one
- CAS Number : 1984788-96-6
Antiviral Properties
The compound is structurally related to Entecavir , an antiviral medication used primarily for the treatment of hepatitis B virus (HBV) infections. It acts by competing with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA, thus inhibiting viral replication. Research indicates that derivatives like this compound may exhibit similar antiviral mechanisms by targeting HBV polymerase activity .
Mutagenic and Carcinogenic Potential
Studies have explored the mutagenic and carcinogenic properties of purine derivatives. The compound's structural analogs have shown varying degrees of mutagenicity in bacterial assays. The implications of these findings suggest that while the compound may have therapeutic benefits, careful evaluation of its safety profile is necessary.
The biological activity of this compound involves several mechanisms:
- Inhibition of Viral Polymerase : Competes with natural substrates to inhibit the reverse transcription process in HBV.
- Interference with Nucleotide Metabolism : Alters nucleotide pools within cells which can affect DNA synthesis and repair mechanisms.
- Potential Modulation of Cellular Pathways : May influence signaling pathways related to cell proliferation and apoptosis due to its purine analog structure.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound inhibits HBV replication in vitro with an IC50 value comparable to Entecavir. |
| Study 2 | Evaluated mutagenic effects using Ames test; results indicated a low mutagenic potential under specific conditions. |
| Study 3 | Investigated the compound's effects on cellular metabolism; showed alterations in nucleotide synthesis pathways. |
Future Directions
Research is ongoing to explore:
- The synthesis of more potent analogs with reduced toxicity.
- Comprehensive in vivo studies to assess therapeutic efficacy and safety.
- Potential applications in treating other viral infections beyond HBV.
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity : The target compound’s dihydroxy groups enhance polarity compared to ’s chlorinated derivative and ’s phenylpropyl chain, likely improving aqueous solubility .
- Pharmacophore Potential: The 2-amino group (common in the target compound and analog) is critical for mimicking natural nucleosides, suggesting shared mechanisms in antiviral activity .
Pharmacological and Biochemical Implications
- Antiviral Potential: ’s analog demonstrates anti-HBV activity, suggesting the target compound’s hydroxyl groups may enhance interactions with viral polymerases or reverse transcriptases .
- Metabolism : The hydroxyl groups in the target compound may facilitate glucuronidation or sulfation, differing from ’s chlorinated compound, which could undergo dehalogenation .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what reaction conditions are critical for yield and purity?
The compound is synthesized via multi-step reactions involving stereoselective formation of the furodioxaphosphinin ring and coupling with the purine base. Key conditions include:
- Catalysts : Transition-metal catalysts (e.g., palladium) for cross-coupling reactions.
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.
- Temperature : Controlled heating (60–80°C) to avoid side reactions. Monitoring via HPLC ensures purity (>95%) .
Q. How is the stereochemistry of the compound validated, and which analytical techniques are most effective?
Stereochemical confirmation requires:
Q. What in vitro assays are recommended for initial biological screening?
Prioritize assays aligned with its structural analogs:
- Antiviral : Inhibition of viral polymerases (e.g., HIV-1 reverse transcriptase) using fluorescence-based nucleotide incorporation assays.
- Anticancer : Cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
- Enzymatic profiling : Kinase or phosphatase inhibition assays due to the phosphonate moiety .
Advanced Research Questions
Q. What mechanistic studies elucidate its interaction with nucleic acid synthesis pathways?
As a nucleoside analog, it likely competes with endogenous nucleotides. Methodologies include:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to DNA/RNA polymerases.
- Metabolic labeling : Track incorporation into nascent DNA/RNA using radiolabeled (³H/¹⁴C) analogs.
- Cryo-EM : Visualizes structural interference in polymerase complexes .
Q. How can structure-activity relationships (SAR) guide derivative optimization?
Focus on modifying:
- Purine base : Substitute 2-amino group with halogens or alkyl chains to enhance target selectivity.
- Phosphonate ring : Introduce fluorinated or methylated substituents to improve metabolic stability. SAR validation requires parallel synthesis and high-throughput screening .
Q. What advanced analytical methods resolve stability challenges under physiological conditions?
Stability studies should assess:
- pH sensitivity : Use LC-MS to monitor degradation in buffers (pH 4–9).
- Thermal stability : TGA/DSC analysis identifies decomposition thresholds.
- Oxidative resistance : Expose to ROS (e.g., H₂O₂) and quantify intact compound via UPLC .
Q. How do computational models predict its pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulate membrane permeability (logP) and protein binding.
- ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and toxicity. Validate predictions with in vitro Caco-2 cell permeability assays .
Q. What experimental designs address contradictory data in biological efficacy studies?
- Dose-response refinement : Use Hill slope analysis to distinguish between efficacy and off-target effects.
- Orthogonal assays : Confirm antiviral activity with plaque reduction neutralization tests (PRNT) if cell-based assays show variability.
- Theoretical alignment : Reconcile discrepancies using kinetic models (e.g., Michaelis-Menten for enzyme inhibition) .
Q. How do comparative studies with analogs inform therapeutic potential?
Compare with:
- Acyclovir : Assess reduced toxicity via comet assays (DNA damage).
- Fludarabine : Evaluate cross-resistance in nucleotide salvage pathway-deficient cell lines. Structural differences (e.g., phosphonate vs. hydroxyl groups) explain variance in target affinity .
Q. What in vivo models are suitable for preclinical efficacy and safety evaluation?
- Xenograft models : Test antitumor activity in immunocompromised mice (e.g., NOD/SCID).
- Pharmacokinetics : Measure plasma half-life and tissue distribution using LC-MS/MS.
- Toxicology : Monitor liver/kidney function via serum ALT, AST, and creatinine levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
